5-Iodovanillin is an iodinated derivative of vanillin, characterized by the molecular formula C₈H₇IO₃ and a molecular weight of approximately 278.05 g/mol. It appears as a tan, shiny solid with a pleasant aroma, making it notable not only for its chemical properties but also for its sensory attributes . The compound contains an iodine atom at the fifth position of the vanillin structure, which enhances its reactivity and potential applications in organic synthesis.
One of the main applications of 5-Iodovanillin is as a starting material for the synthesis of more complex molecules. Due to the presence of the reactive iodine group, 5-Iodovanillin can undergo various chemical reactions to create new compounds. For instance, it serves as a precursor for the synthesis of 5-Iodoacetovanillone []. This compound finds use in various scientific studies, but its specific applications are beyond the scope of this response.
Another interesting application of 5-Iodovanillin lies in its use as a teaching tool in organic chemistry laboratories. The iodination of vanillin to form 5-Iodovanillin is a well-established reaction that demonstrates several key concepts in organic chemistry. This reaction highlights:
Other reactions include nucleophilic substitutions and electrophilic aromatic substitutions, wherein the iodine atom can be replaced or participate in further transformations.
The synthesis of 5-iodovanillin can be achieved through several methods:
5-Iodovanillin finds applications across various domains:
Studies on the interactions of 5-iodovanillin highlight its reactivity with various nucleophiles and electrophiles. Its ability to form stable complexes with certain metal ions has also been explored, indicating potential applications in coordination chemistry. Furthermore, research into its interactions with biological macromolecules suggests possible mechanisms for its biological activity .
5-Iodovanillin shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Vanillin | Parent compound | Lacks iodine; primarily used as a flavoring agent. |
Iodovanillin | Directly related | Contains iodine but lacks additional functional groups found in 5-iodovanillin. |
4-Iodovanillin | Isomer | Iodine at a different position; may exhibit different reactivity patterns. |
3-Iodovanillin | Isomer | Similar structure but different position of iodine; potential for different biological activity. |
The uniqueness of 5-iodovanillin lies in its specific substitution pattern and resultant reactivity profile, making it suitable for targeted applications in organic synthesis and medicinal chemistry.
5-Iodovanillin, bearing the Chemical Abstracts Service registry number 5438-36-8, possesses the molecular formula C₈H₇IO₃ and a molecular weight of 278.04 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-hydroxy-3-iodo-5-methoxybenzaldehyde. This designation clearly indicates the positions of the functional groups on the benzene ring: a hydroxyl group at position 4, an iodine atom at position 3, a methoxy group at position 5, and an aldehyde group at position 1.
The compound exhibits several alternative names and synonyms commonly used in chemical literature and commercial applications. These include 5-iodovanillin, benzaldehyde 4-hydroxy-3-iodo-5-methoxy-, 3-methoxy-4-hydroxy-5-iodobenzaldehyde, and 5-iodovanilline. The structural representation in Simplified Molecular Input Line Entry System notation is recorded as COC1=C(C(=CC(=C1)C=O)I)O, which clearly depicts the molecular connectivity.
Physical characterization reveals 5-iodovanillin as a yellow crystalline powder with a melting point ranging from 180 to 184 degrees Celsius. The compound demonstrates limited water solubility, a property typical of halogenated aromatic compounds. Commercial suppliers typically offer the compound at purity levels of 96 to 97 percent, with quality control measurements conducted using High Performance Liquid Chromatography methods.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₇IO₃ | |
Molecular Weight | 278.04 g/mol | |
Melting Point | 180-184°C | |
Physical Form | Yellow Crystalline Powder | |
Purity (Commercial) | 96-97% | |
Water Solubility | Limited |
The development of 5-iodovanillin synthesis can be traced through several decades of research focused on halogenated vanillin derivatives. Early investigations into vanillin modification were driven by the need to create more reactive intermediates for pharmaceutical and industrial applications. The compound gained particular attention as researchers recognized that iodinated aromatic compounds exhibited superior reactivity compared to their chlorinated or brominated counterparts in various chemical transformations.
Patent literature from the 1980s documents systematic approaches to synthesize 5-iodovanillin as part of broader programs to develop efficient routes to hydroxyvanillin derivatives. These early methods involved iodination of vanillin using sodium triiodide solutions prepared in situ from sodium iodide and iodine. The recognition that 5-iodovanillin could undergo facile hydrolysis to produce 5-hydroxyvanillin made it an attractive synthetic intermediate, particularly for applications requiring the trimethoxybenzaldehyde framework.
Significant advancement in 5-iodovanillin chemistry occurred through the work of Canadian researchers in the 1960s, who developed copper-catalyzed hydrolysis procedures for converting the compound to 5-hydroxyvanillin. This research established the foundation for modern synthetic approaches and demonstrated the compound's utility as a key intermediate in lignin model compound synthesis. The development of reproducible catalytic systems marked a crucial milestone in making 5-iodovanillin chemistry accessible for broader synthetic applications.
More recent developments have focused on environmentally sustainable synthesis methods. Contemporary research has established green chemistry protocols using oxidizing agents like Oxone and potassium iodide in aqueous media, replacing traditional harsh reaction conditions. These modern approaches reflect the evolution of synthetic chemistry toward more sustainable practices while maintaining the efficiency and selectivity required for practical applications.
5-Iodovanillin serves as a pivotal intermediate in numerous synthetic pathways, particularly those targeting complex aromatic compounds with pharmaceutical relevance. The enhanced reactivity of the carbon-iodine bond compared to other halogenated vanillin derivatives makes this compound exceptionally valuable for nucleophilic substitution reactions. This reactivity advantage has been exploited in the synthesis of 5-hydroxyvanillin through copper-catalyzed hydrolysis reactions using sodium hydroxide solutions.
The transformation of 5-iodovanillin to 5-hydroxyvanillin represents one of its most significant synthetic applications. This conversion proceeds under reflux conditions in strong sodium hydroxide solutions with copper catalysis, achieving yields of 65 to 70 percent. The resulting 5-hydroxyvanillin serves as a crucial precursor for synthesizing 3,4,5-trimethoxybenzaldehyde, a compound of considerable importance in pharmaceutical chemistry. This synthetic pathway demonstrates the compound's role in constructing complex aromatic systems with multiple methoxy substituents.
Contemporary research has expanded the synthetic utility of 5-iodovanillin through metal-catalyzed coupling reactions. Suzuki-Miyaura coupling procedures have been developed using 5-iodovanillin with various boronic acids to create carbon-carbon bonds, enabling the construction of diverse aromatic frameworks. These reactions typically employ palladium catalysts in aqueous media, aligning with green chemistry principles while maintaining high synthetic efficiency.
The compound has found particular application in the synthesis of heterocyclic compounds and pharmaceutical intermediates. Research has demonstrated its utility in preparing substituted pyrimidines with antimicrobial activity against Bacillus anthracis. Additionally, 5-iodovanillin serves as a starting material for synthesizing vanilloid receptor antagonists, including 5-iodoresiniferatoxin, highlighting its importance in medicinal chemistry applications.
Educational applications have also emerged as an important aspect of 5-iodovanillin chemistry. The compound has been incorporated into undergraduate organic chemistry curricula as a model substrate for teaching electrophilic aromatic substitution and cross-coupling reactions. These educational implementations typically involve two-step synthetic sequences starting from vanillin, first conducting iodination followed by coupling reactions, providing students with hands-on experience in modern synthetic methodology while emphasizing green chemistry principles.
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